(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group imparts unique properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Trifluoromethylation: Introduction of the trifluoromethoxy group is achieved through radical trifluoromethylation, often using reagents like trifluoromethyl phenyl sulfone.
Amination: The amino group is introduced via reductive amination, using catalysts like platinum or palladium under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurokinin receptors.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group facilitates hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar but has different substituents on the aromatic ring.
(1S,2R)-1-Phenyl-2-(trifluoromethyl)propane-1-ol: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL imparts unique properties, such as increased lipophilicity and stability, which are not observed in its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
InChI Key |
IKDJDRASZKOCIH-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)(F)F)N)O |
Origin of Product |
United States |
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